molecular formula C9H7F3O3 B13522151 4,4,4-Trifluoro-1-(furan-2-yl)-2-methylbutane-1,3-dione

4,4,4-Trifluoro-1-(furan-2-yl)-2-methylbutane-1,3-dione

Cat. No.: B13522151
M. Wt: 220.14 g/mol
InChI Key: ZFRUZWYJBINNDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,4-Trifluoro-1-(furan-2-yl)-2-methylbutane-1,3-dione is a chemical compound known for its unique structure and properties It is a β-diketone, which means it contains two ketone groups separated by a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-1-(furan-2-yl)-2-methylbutane-1,3-dione typically involves the reaction of 2-acetylfuran with ethyl trifluoroacetate in the presence of a base such as lithium hexamethyldisilazane (LiHMDS). The reaction is carried out in tetrahydrofuran (THF) at low temperatures (0-3°C) and then allowed to warm to room temperature overnight. The product is then isolated by extraction with ethyl acetate and purified .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-1-(furan-2-yl)-2-methylbutane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the furan ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution can result in various substituted derivatives.

Scientific Research Applications

4,4,4-Trifluoro-1-(furan-2-yl)-2-methylbutane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-(furan-2-yl)-2-methylbutane-1,3-dione involves its interaction with various molecular targets and pathways. The compound can inhibit the oxidation of ferrocyanide in electron transport particles, affecting cellular respiration and energy production . It can also form ionic adducts with diamines, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione: This compound is structurally similar but lacks the methyl group at the 2-position.

    4,4,4-Trifluoro-1-(thiophen-2-yl)-2-methylbutane-1,3-dione: This compound has a thiophene ring instead of a furan ring.

Uniqueness

4,4,4-Trifluoro-1-(furan-2-yl)-2-methylbutane-1,3-dione is unique due to the presence of both the trifluoromethyl group and the furan ring, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the furan ring contributes to its reactivity and potential biological activity.

Properties

Molecular Formula

C9H7F3O3

Molecular Weight

220.14 g/mol

IUPAC Name

4,4,4-trifluoro-1-(furan-2-yl)-2-methylbutane-1,3-dione

InChI

InChI=1S/C9H7F3O3/c1-5(8(14)9(10,11)12)7(13)6-3-2-4-15-6/h2-5H,1H3

InChI Key

ZFRUZWYJBINNDH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CO1)C(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.